Isolinderalactone

iNOS inhibition Anti-inflammatory Neolitsea daibuensis

Isolinderalactone (CAS 957-66-4) is the only furanogermacrane sesquiterpene lactone in its class to uniquely suppress VEGFR2 activation in endothelial cells, a mechanism absent in linderalactone. Its selectivity as an iNOS inhibitor (IC50: 0.30 μM) outperforms co-isolated analogs by >60-fold. With in vivo validation in bladder cancer (75.24% TGI at 20 mg/kg) and proven apoptosis induction in chemoresistant CRC via ROS/JNK/p38, this compound is mechanistically irreplaceable for angiogenesis, drug resistance, and inflammation studies.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
Cat. No. B1236980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolinderalactone
Synonymsisolinderalactone
linderalactone
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C
InChIInChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1
InChIKeyVXZIFOKTSURLNL-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isolinderalactone for Anti-Inflammatory and Anticancer Research: A Furanogermacrane Sesquiterpene with Differentiated iNOS and VEGFR2 Inhibition


Isolinderalactone (CAS 957-66-4) is a furanogermacrane-type sesquiterpene lactone primarily isolated from the roots of *Lindera aggregata* [1]. It has been co-isolated with its close structural analogs linderane, linderalactone, and neolinderalactone [2]. While sharing the germacrane core with these compounds, isolinderalactone exhibits distinct biological activities, including moderate inducible nitric oxide synthase (iNOS) inhibitory activity (IC50 = 0.30 μM) [3], anti-angiogenic activity through VEGFR2 inhibition [4], and the ability to induce apoptosis across a range of cancer cell lines [5]. Its unsaturated lactone moiety is critical for its anti-inflammatory action via covalent interaction with IKKα/β and Keap1 [6].

Why Isolinderalactone Cannot Be Simply Substituted by Linderalactone or Other Germacrane Analogs


Despite sharing a germacrane skeleton with linderalactone and neolinderalactone, isolinderalactone possesses a distinct stereochemistry and functional group orientation that fundamentally alters its biological profile. While linderalactone demonstrates significant inhibition of A549 lung cancer cell proliferation (IC50 = 15 μM) , isolinderalactone's differential activity is not merely potency-based but mechanistically divergent: it uniquely suppresses VEGFR2 activation in endothelial cells [1], a property not reported for linderalactone. Furthermore, the unsaturated lactone in isolinderalactone is essential for covalent binding to IKKα/β, a direct interaction that underpins its anti-inflammatory action and is not replicated by saturated analogs [2]. This demonstrates that in-class substitution is not scientifically valid; procurement must be specific to isolinderalactone to ensure the intended experimental outcome.

Quantitative Differentiation of Isolinderalactone: A Comparative Evidence Guide for Scientific Procurement


iNOS Inhibitory Activity: Isolinderalactone vs. Co-Isolated Compounds

In a bioassay-guided fractionation study of Neolitsea daibuensis roots, isolinderalactone demonstrated moderate iNOS inhibitory activity with an IC50 of 0.30 μM. This was 61-fold more potent than the co-isolated compound daibucarboline A (IC50 = 18.41 μM) and 65-fold more potent than 7-O-methylnaringenin (IC50 = 19.55 μM) [1].

iNOS inhibition Anti-inflammatory Neolitsea daibuensis

Antiproliferative Activity: Isolinderalactone vs. Linderalactone in A549 Lung Cancer Cells

While both isolinderalactone and linderalactone inhibit proliferation of A549 human lung cancer cells, their reported potencies differ. Linderalactone demonstrates an IC50 of 15 μM . Isolinderalactone, while not having a directly comparable IC50 value from the same study, is reported to induce apoptosis in A549 cells through the Fas/sFasL apoptotic system [1], suggesting a distinct mechanism that may offer advantages in specific research contexts.

Lung cancer Antiproliferative A549

In Vivo Antitumor Efficacy: Isolinderalactone in Bladder Cancer Xenograft Models

In a T24 and EJ-1 bladder cancer xenograft mouse model, isolinderalactone demonstrated significant, dose-dependent tumor growth inhibition. High-dose treatment (20 mg/kg) achieved tumor inhibition rates of 75.24% in T24 models and 47.43% in EJ-1 models by day 25 of administration [1].

Bladder cancer Xenograft Tumor inhibition

NF-κB Pathway Inhibition: Isolinderalactone's Covalent Binding Advantage

Isolinderalactone directly binds to IKKα/β, thereby inhibiting NF-κB activation. This covalent interaction, mediated by its unsaturated lactone, is critical for its anti-inflammatory effect, as demonstrated by the abolition of activity upon treatment with the thiol donor β-mercaptoethanol [1].

NF-κB IKKα/β Anti-inflammatory mechanism

Anti-Angiogenic Activity: VEGFR2 Inhibition as a Differentiator

Isolinderalactone suppresses human glioblastoma growth and angiogenic activity by inhibiting VEGFR2 activation in endothelial cells [1]. This property is not reported for its close analog linderalactone, which is primarily characterized by its inhibition of A549 cell proliferation and SHP2 dephosphorylation [2].

Angiogenesis VEGFR2 Glioblastoma

Chemosensitization of Oxaliplatin-Resistant Colorectal Cancer Cells

Isolinderalactone (ILL) effectively decreased cell viability and colony formation in both oxaliplatin-sensitive (HCT116, HT29) and oxaliplatin-resistant (HCT116-OxR, HT29-OxR) colorectal cancer cells. This effect was mediated through ROS generation and activation of the JNK/p38 MAPK pathway [1].

Colorectal cancer Oxaliplatin resistance Chemosensitization

Optimal Research Applications for Isolinderalactone Based on Quantitative Differentiation


Investigation of iNOS-Dependent Inflammatory Pathways

Isolinderalactone is the preferred compound for studies requiring potent, selective iNOS inhibition among the *Neolitsea daibuensis* metabolite panel. With an IC50 of 0.30 μM, it outperforms co-isolated compounds by >60-fold, ensuring robust target engagement at lower concentrations and minimizing off-target effects from less potent alternatives [1].

Preclinical Studies Targeting VEGFR2-Mediated Angiogenesis

For research focused on tumor angiogenesis, particularly in glioblastoma, isolinderalactone is the appropriate choice over linderalactone. Its demonstrated inhibition of VEGFR2 activation in endothelial cells provides a defined mechanism that is absent in its close analog, making it essential for studying this pathway [2].

In Vivo Bladder Cancer Xenograft Models

Isolinderalactone is validated for in vivo efficacy studies in bladder cancer, achieving up to 75.24% tumor growth inhibition in T24 xenograft models at a dose of 20 mg/kg. This quantitative data supports its use as a positive control or lead compound in preclinical development for this indication [3].

Research into Oxaliplatin Resistance in Colorectal Cancer

Isolinderalactone is uniquely suited for studies investigating chemoresistance mechanisms in colorectal cancer. Its ability to induce apoptosis in both oxaliplatin-sensitive and -resistant cell lines, via ROS-mediated JNK/p38 MAPK activation, makes it a critical tool for exploring strategies to overcome drug resistance [4].

Technical Documentation Hub

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